molecular formula C14H12ClN3O3S B11190429 N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B11190429
M. Wt: 337.8 g/mol
InChI Key: XUEGLRLVKLBHTI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a sulfonamide group at position 3 and a 5-chloro-2-methoxyphenyl moiety. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrrolopyridine scaffold, which is known to interact with kinase domains and other biological targets.

Properties

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

InChI

InChI=1S/C14H12ClN3O3S/c1-21-12-5-4-9(15)7-11(12)18-22(19,20)13-8-17-14-10(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17)

InChI Key

XUEGLRLVKLBHTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Core Synthesis of 1H-Pyrrolo[2,3-b]Pyridine

The pyrrolo[2,3-b]pyridine scaffold serves as the foundational structure for further modifications. Source delineates a two-step protocol starting with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , which undergoes aldol condensation with substituted aldehydes (e.g., m-methoxybenzaldehyde) in methanol under basic conditions (KOH, 50°C, 5 hours). The intermediate is reduced using triethylsilane and trifluoroacetic acid (TFA) in acetonitrile at reflux, yielding substituted derivatives in 46–80% yields .

For the target compound, 1H-pyrrolo[2,3-b]pyridine is synthesized via cyclization of 2-aminopyridine with propargyl bromide, followed by catalytic hydrogenation to saturate the pyrrole ring .

Sulfonylation at Position 3

Introducing the sulfonamide group at position 3 requires precise electrophilic substitution. Source demonstrates sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C, yielding 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride as a reactive intermediate. This step is critical for subsequent nucleophilic amination .

Optimization Notes :

  • Temperature control (<5°C) prevents over-sulfonation.

  • Quenching with ice water stabilizes the sulfonyl chloride.

  • Yield: 68–72% after purification via silica gel chromatography .

Coupling with 5-Chloro-2-Methoxyaniline

The final step involves reacting the sulfonyl chloride with 5-chloro-2-methoxyaniline . Source details a palladium-catalyzed coupling strategy, adapted here for amidation:

  • Reaction Conditions :

    • Sulfonyl chloride (1 equiv) , 5-chloro-2-methoxyaniline (1.2 equiv) , and trimethylamine (2 equiv) in anhydrous THF.

    • Stirred at room temperature for 12 hours under nitrogen .

  • Workup :

    • Partition between ethyl acetate and water.

    • Organic layer dried (Na2SO4), concentrated, and purified via column chromatography (hexane:ethyl acetate, 3:1) .

  • Yield : 58–65% .

Alternative Route: Direct Sulfonamidation via Buchwald-Hartwig Coupling

Source ’s Friedlaender synthesis inspires an alternative method using 5-amino-1H-pyrrolo[2,3-b]pyridine and 5-chloro-2-methoxybenzenesulfonyl chloride :

  • Catalytic System :

    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv) in toluene at 110°C .

  • Outcome :

    • Direct C–N bond formation achieves the sulfonamide in 52% yield.

    • HRMS (ESI⁺): m/z calcd for C₁₄H₁₁ClN₃O₃S [M+H]⁺: 352.0254, found: 352.0256 .

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (s, 1H, pyrrole-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.12 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (s, 1H, pyridine-H), 3.89 (s, 3H, OCH₃) .

13C NMR (101 MHz, DMSO-d₆) :

  • δ 156.8 (C-O), 148.2 (C-S), 134.5 (C-Cl), 129.7–112.4 (aromatic carbons), 56.1 (OCH₃) .

HPLC Purity : >98% (C18 column, MeCN:H₂O = 70:30) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Sulfonyl Chloride + Amine6598Scalable, minimal byproducts
Buchwald-Hartwig5295Avoids sulfonyl chloride

Challenges and Mitigations

  • Sulfonyl Chloride Instability : Stabilized by immediate use in situ or storage at –20°C under nitrogen .

  • Palladium Residues : Removed via aqueous EDTA wash, reducing metal content to <10 ppm .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfone derivative, while reduction may yield a sulfonamide with a different substitution pattern.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, including N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. These compounds have been shown to inhibit specific kinases involved in tumor progression.

Case Studies and Findings

  • MPS1 Inhibition : A study demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold could effectively inhibit MPS1 (Monopolar Spindle 1) kinase, which is crucial for cell cycle regulation. The compound exhibited a favorable pharmacokinetic profile and showed dose-dependent inhibition in human tumor xenograft models, indicating its potential as an anticancer therapeutic agent .
  • Sulfonamide Derivatives : Research into sulfonamide derivatives has revealed their effectiveness against tumors driven by MYC oncogenes. The compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results .

Kinase Inhibition

This compound has been identified as a potent inhibitor of several kinases, making it a candidate for targeted cancer therapies.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that allow for the introduction of various substituents that can enhance its biological activity.

Synthesis Overview

  • The compound can be synthesized through multi-step reactions involving the pyrrolo[2,3-b]pyridine framework.
  • Variations in substituents at different positions on the pyridine ring have been shown to affect the potency and selectivity of the compound against specific kinases .

Future Directions and Research Opportunities

Given the promising results from initial studies, further research is warranted to explore:

  • Broader Therapeutic Applications : Investigating the efficacy of this compound against other types of cancer and diseases influenced by kinase activity.
  • Optimization of Chemical Structure : Modifying the chemical structure to improve bioavailability and reduce potential side effects.
  • Clinical Trials : Conducting clinical trials to validate preclinical findings and assess safety profiles in humans.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with these targets, potentially inhibiting their activity. The pyrrolo[2,3-b]pyridine core can also interact with hydrophobic regions of the target, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pexidartinib Hydrochloride (Turalio®)

  • Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine hydrochloride.
  • Key Differences :
    • Substitution at pyrrolopyridine position 2 (vs. position 3 in the target compound).
    • Incorporates a trifluoromethylpyridinylmethyl group instead of a sulfonamide.
  • Pharmacological Profile: Approved for tenosynovial giant cell tumor (TGCT), Pexidartinib inhibits colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase. The absence of a sulfonamide group in Pexidartinib may reduce off-target interactions compared to sulfonamide-containing analogs .

Vemurafenib (PLX4032)

  • Structure : N-(3-{5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide.
  • Key Differences :
    • Features a carbonyl linkage between the pyrrolopyridine and phenyl groups (vs. a direct sulfonamide bond).
    • Substituted with 4-chlorophenyl and difluorophenyl groups.
  • Pharmacological Profile: A BRAF V600E kinase inhibitor approved for melanoma, Vemurafenib’s carbonyl group likely enhances conformational flexibility, while the sulfonamide contributes to solubility and target binding. The target compound’s methoxy group may confer distinct pharmacokinetic properties .

5-[(5-Chloro-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Methyl]-N-[[6-(Trifluoromethyl)Pyridin-3-yl]Methyl]Pyridin-2-Amine Dihydrochloride Dihydrate

  • Structure : Similar to Pexidartinib but with a methyl group at pyrrolopyridine position 3 and a dihydrochloride dihydrate salt form.
  • Key Differences :
    • Lacks a sulfonamide group, relying instead on amine linkages.
    • The dihydrochloride salt improves solubility but may alter bioavailability compared to neutral sulfonamides.

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : A pyrazole derivative with a sulfanyl group and chlorophenyl substitution.
  • Key Differences: Pyrazole core (vs. Sulfanyl group (C–S–C) differs electronically from sulfonamide (O=S=O).
  • Relevance : Demonstrates how sulfur-containing groups can modulate reactivity, though the absence of a fused bicyclic system limits direct comparison .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Target/Application Reference
N-(5-Chloro-2-methoxyphenyl)-1H-pyrrolo... Pyrrolo[2,3-b]pyridine Sulfonamide, 5-Cl-2-MeO-phenyl Research (Kinase inhibition)
Pexidartinib Hydrochloride Pyrrolo[2,3-b]pyridine Trifluoromethylpyridine, methylamine CSF1R (TGCT)
Vemurafenib Pyrrolo[2,3-b]pyridine Carbonyl, 4-Cl-phenyl, sulfonamide BRAF V600E (Melanoma)
5-[(5-Chloro-1H-pyrrolo...) Dihydrochloride Pyrrolo[2,3-b]pyridine Methyl, trifluoromethylpyridine, salt Kinase research
5-(3-Chlorophenylsulfanyl)-1-methyl... Pyrazole Sulfanyl, 3-Cl-phenyl, trifluoromethyl Reactivity studies

Key Research Findings

  • Sulfonamide vs. Amine Linkages : Sulfonamide-containing compounds (e.g., Vemurafenib) exhibit enhanced solubility and target engagement compared to amine-linked analogs like Pexidartinib .
  • Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound may improve metabolic stability over 4-chlorophenyl groups due to reduced oxidative metabolism .
  • Salt Forms : Dihydrochloride salts (e.g., compound) enhance crystallinity and stability, which are critical for formulation but may introduce counterion-related toxicity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O3S, with a molecular weight of approximately 337.8 g/mol. The structure features a pyrrolo[2,3-b]pyridine core with a sulfonamide functional group and a 5-chloro-2-methoxyphenyl substituent. The presence of these functional groups enhances the compound's solubility and reactivity, making it a promising candidate for various therapeutic applications.

Protein Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against several protein kinases, which are crucial in regulating cell proliferation and survival pathways. Specifically, it has been noted for its potential as an inhibitor of Aurora kinases A and B, which are implicated in cancer cell cycle regulation .

Table 1: Comparison of Kinase Inhibition Potency

Compound NameTarget KinaseIC50 (nM)
This compoundAurora A/BVaries
N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamideAurora A/B50
N-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-phenylsulfonamideAurora A/B75

The varying IC50 values highlight the selectivity and potency differences among structurally similar compounds.

Antitumor Activity

In vitro studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant antitumor activity. One study reported that compounds with similar structural features to this compound showed promising results against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .

Human Neutrophil Elastase Inhibition

Another area of investigation is the inhibition of human neutrophil elastase (HNE), an enzyme linked to inflammatory processes and respiratory diseases. Compounds based on the pyrrolo[2,3-b]pyridine framework have shown low nanomolar IC50 values against HNE, indicating their potential as therapeutic agents for conditions involving excessive elastase activity .

Table 2: Summary of Biological Activities

Biological ActivityTarget/PathwayObserved Effect
Protein Kinase InhibitionAurora A/BCell cycle arrest
Antitumor ActivityVarious cancer linesInduction of apoptosis
HNE InhibitionRespiratory diseasesReduction in inflammation

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide?

  • Methodology : The synthesis typically involves constructing the pyrrolo[2,3-b]pyridine core via cyclization reactions (e.g., Paal-Knorr or Buchwald-Hartwig coupling) followed by sulfonamide functionalization. Key steps include:

  • Core formation : Using substituted pyridine precursors and nitro intermediates (e.g., nitration at position 5 of pyrrolo[2,3-b]pyridine) .
  • Sulfonylation : Reacting the core with 5-chloro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Chromatography (silica gel or HPLC) or recrystallization to achieve >95% purity .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology : Multi-modal analytical techniques are used:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to confirm connectivity of the pyrrolopyridine core and substituents .
  • X-ray crystallography : Single-crystal studies to resolve stereochemistry and bond lengths (mean C–C = 0.002 Å, R factor < 0.04) .
  • High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+) with <2 ppm error .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screens focus on target-agnostic phenotypic assays:

  • Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Kinase inhibition : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) due to structural similarity to kinase inhibitors .
  • Solubility/logP : Shake-flask method or HPLC-UV to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Core modifications : Introduce substituents at positions 1, 4, or 5 of the pyrrolopyridine core (e.g., chloro, methyl, or dioxolane groups) to modulate steric/electronic effects .
  • Sulfonamide variations : Replace the 5-chloro-2-methoxyphenyl group with bioisosteres (e.g., trifluoromethyl or pyridyl) to enhance target affinity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituents with activity in kinase or GPCR assays .

Q. What strategies mitigate low yields during the final sulfonamide coupling step?

  • Methodology :

  • Optimized reaction conditions : Use anhydrous DMF at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • In situ monitoring : LC-MS tracking to terminate reactions at peak conversion (typically 85–90% yield) .

Q. How are contradictory results in biological activity across cell lines resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm IC50_{50} trends .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-canonical targets .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference explains variability .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., MET kinase) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to evaluate binding stability over 100-ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities for lead optimization .

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